molecular formula C16H16N4OS2 B2772351 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351582-31-4

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2772351
CAS No.: 1351582-31-4
M. Wt: 344.45
InChI Key: ZEVVXOZLNZQIRB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a thiadiazole ring, a pyrrole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrole and acetamide groups. One common method involves the reaction of ethylthio-substituted hydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with phenylacetic acid and pyrrole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and pyrrole-containing molecules. Examples include:

Uniqueness

What sets N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide apart is its unique combination of a thiadiazole ring with a pyrrole ring and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-2-22-16-19-18-15(23-16)17-14(21)13(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVXOZLNZQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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